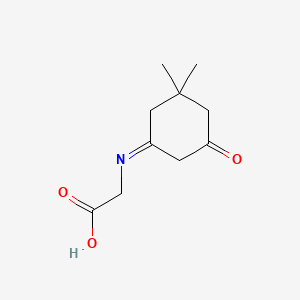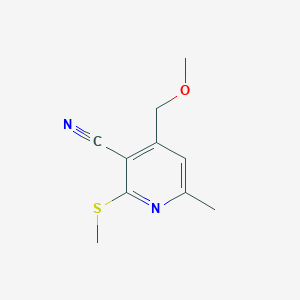![molecular formula C18H21N5OS B5508501 (1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , due to its intricate structure, is a subject of interest in the field of medicinal chemistry, particularly for its potential applications in cognitive disorders and other neurological conditions. Its synthesis and analysis contribute to the development of novel pharmacotherapies.
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex chemical reactions. In related research, a novel alpha 7 nicotinic acetylcholine receptor agonist, identified for the treatment of cognitive deficits, showcases the intricate synthesis processes typical for compounds with a diazabicyclo[3.2.2]nonane core (O’Donnell et al., 2010).
Molecular Structure Analysis
Structural analysis through techniques like X-ray diffraction helps in understanding the three-dimensional configuration of these compounds, providing insights into their interaction potential with biological targets. The structural study of related compounds, such as 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane, underlines the importance of molecular structure in determining chemical behavior and reactivity (Cadenas‐Pliego et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving diazabicyclo[3.2.2]nonane derivatives are diverse, leading to various functionalized products. The Mannich reaction, for example, is utilized in synthesizing N,S-containing heterocycles, demonstrating the versatility of reactions involving diazabicyclo[3.2.2]nonane cores (Dotsenko et al., 2007).
科学的研究の応用
Coordination Chemistry and Ligand Behavior
One study focuses on the coordination chemistry of a bispidine-based ligand similar to the structure , revealing its potential in forming stable metal complexes. This research explores how the ligand's rigid backbone and specific donor atoms facilitate the coordination with metal ions, leading to stable complexes. Such complexes are significant for their potential applications in catalysis, material science, and as models for biological systems (Bleiholder et al., 2005).
Synthesis and Biological Activity
Another study details the synthesis and evaluation of bicyclic σ receptor ligands with cytotoxic activity. It explores the stereochemical aspects of ligand synthesis and their affinity to σ1 receptors, alongside investigating their effects on cell growth inhibition in various tumor cell lines. This highlights the compound's relevance in medicinal chemistry, particularly in designing agents with potential anticancer properties (Geiger et al., 2007).
Cognitive Disorders Treatment
Research into nicotinic acetylcholine receptor (nAChR) agonists uncovers compounds with a structural resemblance to the chemical , showing potential for treating cognitive deficits associated with psychiatric or neurological conditions. Such compounds exhibit high oral bioavailability and effective brain penetration, demonstrating their therapeutic potential in enhancing cognitive functions (O’Donnell et al., 2010).
Antimicrobial Applications
A study on heterocyclic compounds, which shares functional groups with the specified chemical, showcases their application as antimicrobial additives in polyurethane varnishes and printing ink pastes. These compounds' incorporation into materials provides a promising route for developing surfaces with antimicrobial properties, relevant in healthcare and industrial applications (El‐Wahab et al., 2015).
Photobase Generators in Photochemistry
The synthesis and performance evaluation of nitrogen heterocyclic amidines, including derivatives similar to the queried compound, as photobase generators are examined for their application in photochemistry. These compounds' ability to generate a base upon light exposure has implications for developing photosensitive materials and processes (Guo-qian, 2013).
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-25-16-15(4-2-7-19-16)17(24)23-11-13-5-6-14(23)12-22(10-13)18-20-8-3-9-21-18/h2-4,7-9,13-14H,5-6,10-12H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXTYRUHIHLUSL-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)


![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)